molecular formula C18H12Cl2N2O4S B2585948 3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 344270-35-5

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2585948
CAS No.: 344270-35-5
M. Wt: 423.26
InChI Key: CQWAIELFRQDFBZ-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a nitrophenyl group, and a dichlorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,6-dichlorophenylmethanol: This intermediate can be synthesized by the chlorination of phenylmethanol using chlorine gas in the presence of a catalyst.

    Formation of 2,6-dichlorophenylmethoxy thiophene: The intermediate 2,6-dichlorophenylmethanol is reacted with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the methoxy thiophene derivative.

    Coupling with 4-nitroaniline: The final step involves the coupling of the methoxy thiophene derivative with 4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorophenyl)methoxy]-N-(4-aminophenyl)thiophene-2-carboxamide
  • 3-[(2,6-dichlorophenyl)methoxy]-N-(4-methylphenyl)thiophene-2-carboxamide
  • 3-[(2,6-dichlorophenyl)methoxy]-N-(4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both nitro and dichlorophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4S/c19-14-2-1-3-15(20)13(14)10-26-16-8-9-27-17(16)18(23)21-11-4-6-12(7-5-11)22(24)25/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWAIELFRQDFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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